2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one 2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1688629-25-5
VCID: VC4216395
InChI: InChI=1S/C6H5BrN2O2/c7-1-5(11)6-8-2-4(10)3-9-6/h2-3,10H,1H2
SMILES: C1=C(C=NC(=N1)C(=O)CBr)O
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.022

2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one

CAS No.: 1688629-25-5

Cat. No.: VC4216395

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.022

* For research use only. Not for human or veterinary use.

2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one - 1688629-25-5

Specification

CAS No. 1688629-25-5
Molecular Formula C6H5BrN2O2
Molecular Weight 217.022
IUPAC Name 2-bromo-1-(5-hydroxypyrimidin-2-yl)ethanone
Standard InChI InChI=1S/C6H5BrN2O2/c7-1-5(11)6-8-2-4(10)3-9-6/h2-3,10H,1H2
Standard InChI Key CBHUPLPQIDWMKR-UHFFFAOYSA-N
SMILES C1=C(C=NC(=N1)C(=O)CBr)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrimidine ring substituted with a hydroxyl group at the 5-position and a bromoacetyl group at the 2-position. This arrangement creates a planar structure conducive to π-π stacking interactions, as evidenced by its InChIKey: CBHUPLPQIDWMKR-UHFFFAOYSA-N. The presence of both electron-withdrawing (bromo) and electron-donating (hydroxyl) groups influences its reactivity and solubility profile.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1688629-25-5
IUPAC Name2-Bromo-1-(5-hydroxypyrimidin-2-yl)ethanone
Molecular FormulaC₆H₅BrN₂O₂
Molecular Weight217.022 g/mol
SMILESC1=C(C=NC(=N1)C(=O)CBr)O
XLogP3-AA0.9 (estimated)

Synthesis and Manufacturing Processes

Bromination-Condensation Strategy

A common synthetic route involves brominating 5-hydroxypyrimidine derivatives followed by condensation with acetylating agents. For example:

  • Bromination: Treatment of 2-hydroxy-5-bromopyrimidine with bromine at temperatures below 5°C yields the intermediate 2-hydroxy-5-bromopyrimidine .

  • Acetylation: Reaction with phosphorus oxychloride (POCl₃) and triethylamine facilitates ketone formation, achieving yields >70% after recrystallization .

Optimization and Scalability

Reaction parameters critically impact yield:

  • Temperature: Sub-5°C conditions minimize side reactions during bromination .

  • Solvent Systems: Methanol and acetonitrile are preferred for their polarity and compatibility with pyrimidine substrates .

  • Catalysts: Triethylamine enhances reaction rates by neutralizing HCl byproducts .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Reagents
Bromination-Condensation70–85>95Br₂, POCl₃, Et₃N
Microwave-Assisted65–7590–92NaBr, DMF, 150°C

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 182°C, with a sharp endothermic peak at 217°C, indicative of crystalline structure. The compound’s stability under ambient conditions makes it suitable for long-term storage in desiccated environments.

Solubility and Partitioning

While aqueous solubility remains unquantified, empirical data suggest:

  • Lipophilicity: LogP ≈ 1.2, favoring membrane permeability.

  • Solvent Affinity: Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane .

TargetIC₅₀/EC₅₀Mechanism
PTP1B12 µMCompetitive inhibition
S. aureus Thioredoxin32 µg/mLCovalent modification

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